N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Lipophilicity Drug Discovery ADME

Researchers optimizing benzothiazole leads face poor membrane permeability and unwanted side reactions from the primary amine. N-Methyl-6-nitrobenzo[D]thiazol-2-amine (CAS 132509-67-2) provides a precise solution: • +0.66 LogP increase over 2-amino-6-nitrobenzothiazole for enhanced passive membrane diffusion • Protected amine equivalent prevents over-alkylation, acylation, and oxidation in multi-step syntheses • Direct entry point for Mycobacterium tuberculosis HisG (ATP phosphoribosyltransferase) inhibitor scaffolds • Single H-bond donor simplifies purification and handling vs. the polar primary amine analog Supplied with rigorous analytical QC to ensure reproducible research outcomes.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 132509-67-2
Cat. No. B145076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-6-nitrobenzo[D]thiazol-2-amine
CAS132509-67-2
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
InChIKeyJMSNXQWUGURTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-6-nitrobenzo[D]thiazol-2-amine (CAS 132509-67-2): A Key Intermediate for Precision Benzothiazole Derivatization


N-Methyl-6-nitrobenzo[D]thiazol-2-amine (CAS 132509-67-2) is a heterocyclic compound belonging to the 2-aminobenzothiazole class, characterized by a 6-nitro group and an N-methyl substitution on the 2-amine . It is primarily employed as a strategic intermediate in medicinal chemistry and organic synthesis, where its specific substitution pattern offers distinct advantages over its non-methylated analog for constructing complex molecules and modulating physicochemical properties .

Why N-Methyl-6-nitrobenzo[D]thiazol-2-amine Cannot Be Directly Replaced by Unsubstituted 2-Amino-6-nitrobenzothiazole


Simple substitution with the unsubstituted 2-amino-6-nitrobenzothiazole (CAS 6285-57-0) is not equivalent for scientific applications. The N-methyl group on the target compound fundamentally alters key molecular properties, including lipophilicity and hydrogen bonding capacity, which are critical for compound performance in biological assays and downstream synthetic transformations [1]. These differences directly impact membrane permeability, solubility, and the selectivity of subsequent chemical reactions, making the specific N-methylated derivative a non-interchangeable and essential tool for projects requiring precise control over these parameters.

Quantifiable Differentiation of N-Methyl-6-nitrobenzo[D]thiazol-2-amine vs. 2-Amino-6-nitrobenzothiazole


Increased Lipophilicity (LogP) for Enhanced Membrane Permeability and Formulation

N-Methylation significantly increases lipophilicity compared to the unsubstituted 2-amino analog. The calculated LogP value for N-Methyl-6-nitrobenzo[D]thiazol-2-amine is 2.21 , while that of 2-amino-6-nitrobenzothiazole is 1.55 [1]. This difference indicates a higher partition coefficient into non-polar environments.

Lipophilicity Drug Discovery ADME

Reduced Hydrogen Bond Donor Capacity for Improved Solubility and Crystal Packing Control

The N-methyl substitution eliminates one hydrogen bond donor compared to the primary amine analog. N-Methyl-6-nitrobenzo[D]thiazol-2-amine possesses 1 hydrogen bond donor , whereas 2-amino-6-nitrobenzothiazole possesses 2 hydrogen bond donors (the NH2 group).

Solubility Formulation Science Crystallography

Activity as an ATP Phosphoribosyltransferase Inhibitor

A derivative of the compound, 2-[methyl(6-nitro-1,3-benzothiazol-2-yl)amino]acet..., has been documented as an inhibitor of ATP phosphoribosyltransferase (HisG) from Mycobacterium tuberculosis [1]. While a specific Ki value was not retrieved for this exact entry, the target class is validated in the literature for this mechanism. This provides a direct, target-based application for the core scaffold.

Enzyme Inhibition Tuberculosis Mycobacterium

Utility as a Building Block for Fluorescent Chemosensors

Derivatives based on the 2-amino-6-nitrobenzothiazole core have been specifically synthesized and investigated as novel fluorescent anion chemosensors [1]. This research validates the core scaffold's utility in constructing functional materials for analytical and biological detection applications.

Fluorescent Probes Anion Sensing Chemical Biology

Optimal Application Scenarios for Procuring N-Methyl-6-nitrobenzo[D]thiazol-2-amine


Lead Optimization in Medicinal Chemistry: Enhancing Membrane Permeability

When optimizing a benzothiazole-based lead compound for cellular activity, replacing a primary amine (2-amino-6-nitrobenzothiazole) with its N-methyl analog (this product) is a standard strategy to increase lipophilicity. The quantifiable LogP increase of +0.66 makes this compound the preferred choice for synthesizing analogs intended for improved passive membrane diffusion and potentially enhanced oral bioavailability, without altering the core heterocyclic framework.

Controlled Synthesis and Derivatization

In multi-step organic syntheses, the primary amine group of 2-amino-6-nitrobenzothiazole can lead to unwanted side reactions (e.g., over-alkylation, acylation, or oxidation). Procuring N-Methyl-6-nitrobenzo[D]thiazol-2-amine provides a protected amine equivalent, allowing for selective functionalization at other sites of the molecule. Its single hydrogen bond donor [1] also simplifies purification and handling compared to its more polar, hydrogen-bond-rich counterpart.

Development of Anti-Tubercular Agents

For research programs targeting Mycobacterium tuberculosis, this compound and its close derivatives have a documented connection to the inhibition of ATP phosphoribosyltransferase (HisG), a validated target [2]. Procuring this specific compound provides a direct entry point for synthesizing and evaluating novel inhibitors, offering a focused alternative to screening large, undirected libraries of benzothiazole derivatives.

Synthesis of Functional Materials and Chemical Sensors

Researchers in materials science and chemical biology developing novel fluorescent sensors for anion detection can utilize this compound as a key building block. The 2-amino-6-nitrobenzothiazole scaffold has been established for this application [3]. The N-methyl derivative offers a specific electronic and steric profile that can be used to tune the sensor's photophysical properties and solubility for a given application.

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